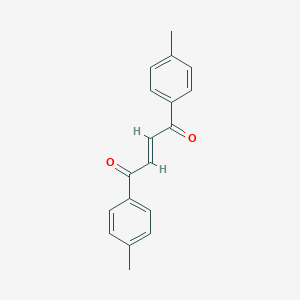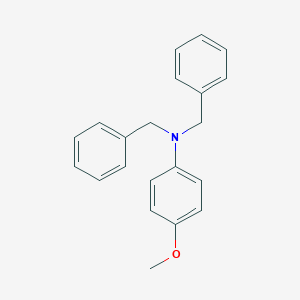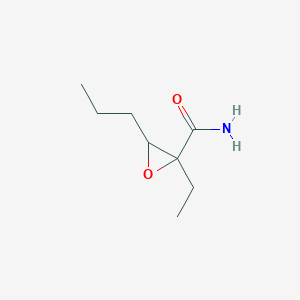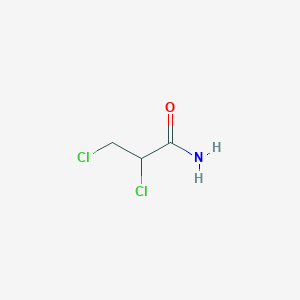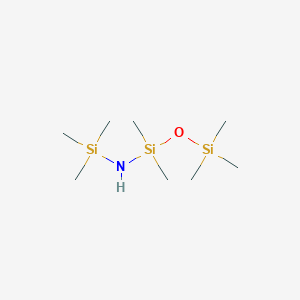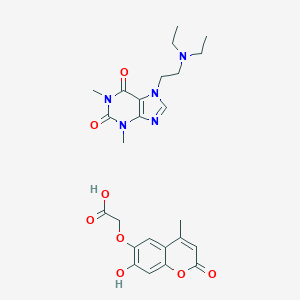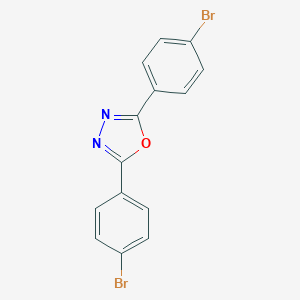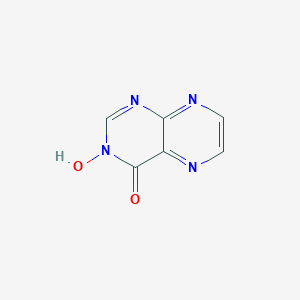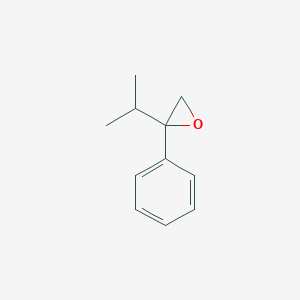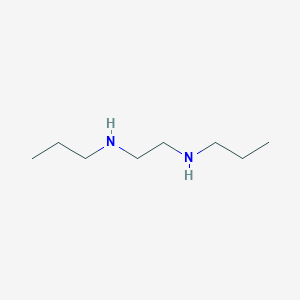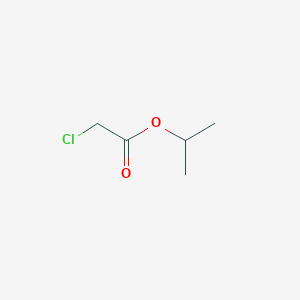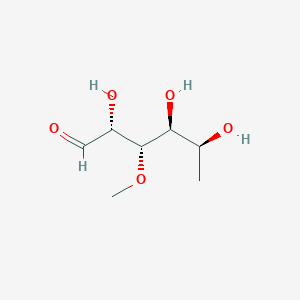
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal, also known as L-rhamnose, is a naturally occurring sugar that is commonly found in plants, bacteria, and fungi. This sugar has a unique structure that makes it an important component in various biological processes. In
Wirkmechanismus
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal exerts its biological effects through various mechanisms. It has been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal also modulates the immune system by regulating the production of cytokines and chemokines. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has various biochemical and physiological effects. It is a component of glycoproteins and glycolipids, which play important roles in cell signaling and communication. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to improve gut health by promoting the growth of beneficial bacteria and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has several advantages for lab experiments. It is readily available and can be synthesized using enzymatic methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is also non-toxic and has low immunogenicity. However, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has some limitations for lab experiments. It is highly soluble in water, which can make it difficult to work with in certain experiments. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. One area of interest is the development of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal-based therapies for the treatment of various diseases. Another area of interest is the exploration of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal as a potential prebiotic for improving gut health. Additionally, the development of new enzymatic methods for the synthesis of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal could improve its availability and reduce its cost.
Conclusion:
In conclusion, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a naturally occurring sugar with unique biological properties. It has been extensively studied for its antimicrobial, anti-inflammatory, and antioxidant effects. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases. Its availability and cost can be improved through the development of new enzymatic synthesis methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a promising area of research for the development of new therapies and the improvement of gut health.
Synthesemethoden
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be synthesized through various methods including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of starting materials into (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. Enzymatic synthesis is preferred over chemical synthesis due to its high selectivity and efficiency.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been extensively studied for its various biological activities. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
18546-08-2 |
|---|---|
Produktname |
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal |
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-2,4,5-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7+/m0/s1 |
InChI-Schlüssel |
MPQBLCRFUYGBHE-ZTYPAOSTSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O |
SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Kanonische SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



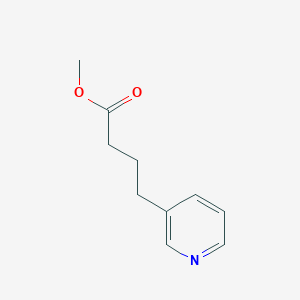
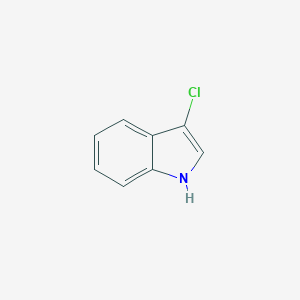
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
